Boc-Ala-Ala-OMe

Overview

Description

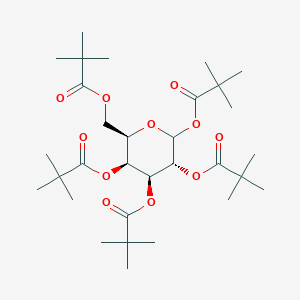

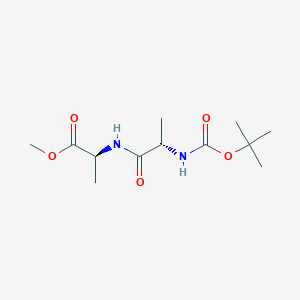

Boc-Ala-Ala-OMe , also known as methyl N-(tert-butoxycarbonyl)-L-alaninate , is a compound used in peptide chemistry and drug development. It falls under the category of N-protected amino acids . The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amino acid alanine, preventing unwanted reactions during peptide synthesis. The compound appears as a white to light yellow powder or crystals .

Molecular Structure Analysis

The molecular formula of Boc-Ala-Ala-OMe is C9H17NO4 , with a molecular weight of 203.24 g/mol . The compound consists of an alanine residue with a Boc group attached to the amino nitrogen and a methyl ester group at the carboxyl terminus .

Physical And Chemical Properties Analysis

Scientific Research Applications

Supramolecular Helical Self-Assembly of Small Peptides

Field

Chemistry, Nanobiotechnology

Application

The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology .

Method of Application

This research focuses on single-crystal X-ray diffraction (SC-XRD) based analysis of the supramolecular arrangement, conformation, and higher-order assembly of small helical peptides .

Results

The self-assembly of small peptides through the ‘bottom-up approach’ forms various interesting micro to nano-level structures (e.g., nano-rods, nano-tubes, nanofibrils, nanoribbons, nanotapes, nanospheres, and nanobelts). These have exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Alzheimer’s Aβ 39–40 and Aβ 41–42 Research

Field

Biochemistry, Neurology

Application

Both N - and C -protected dipeptides, Boc-Val-Val-OMe (1) and Boc-Ile-Ala-OMe (2), bearing sequence homogeneity with the C -terminus of Alzheimer’s Aβ 39–40 and Aβ 41–42, respectively, exhibit intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form .

Method of Application

These molecules self-assembled into the ordered structures which found to bind with the amyloid binding dyes thioflavin T (ThT) and Congo red. FT-IR and PXRD also support the formation of the β-sheet structure both in solution and in the solid state .

Results

While 1 self-assembled into a highly organized two ended spear-like architecture, 2 formed a hollow hexagonal tube-like structure, in a methanol–water solvent mixture .

properties

IUPAC Name |

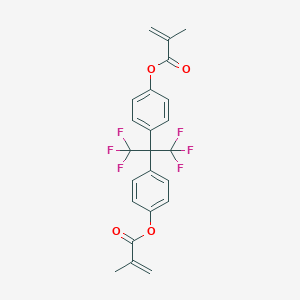

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWPOGQDZNCNLK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-Ala-OMe | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.